molecular formula C21H28N2O2 B4988017 1-(2,4-dimethoxybenzyl)-4-(3-methylbenzyl)piperazine

1-(2,4-dimethoxybenzyl)-4-(3-methylbenzyl)piperazine

Cat. No.: B4988017
M. Wt: 340.5 g/mol
InChI Key: OITKYLUZDZCYQD-UHFFFAOYSA-N
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Description

1-(2,4-Dimethoxybenzyl)-4-(3-methylbenzyl)piperazine is a piperazine derivative featuring two distinct benzyl substituents: a 2,4-dimethoxybenzyl group and a 3-methylbenzyl group. The piperazine core provides a flexible scaffold for interactions with biological targets, while the substituents modulate electronic, steric, and solubility properties.

Properties

IUPAC Name

1-[(2,4-dimethoxyphenyl)methyl]-4-[(3-methylphenyl)methyl]piperazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N2O2/c1-17-5-4-6-18(13-17)15-22-9-11-23(12-10-22)16-19-7-8-20(24-2)14-21(19)25-3/h4-8,13-14H,9-12,15-16H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OITKYLUZDZCYQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CN2CCN(CC2)CC3=C(C=C(C=C3)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,4-dimethoxybenzyl)-4-(3-methylbenzyl)piperazine typically involves the reaction of 1-(2,4-dimethoxybenzyl)piperazine with 3-methylbenzyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in an organic solvent like acetonitrile or dimethylformamide. The reaction mixture is heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Alkylation and Acylation Reactions

Piperazine derivatives undergo alkylation and acylation at nitrogen atoms due to their nucleophilic nature. For 1-(2,4-dimethoxybenzyl)-4-(3-methylbenzyl)piperazine :

  • Alkylation : Reacts with alkyl halides (e.g., methyl iodide) under basic conditions (K₂CO₃/DMF) to form quaternary ammonium salts.

  • Acylation : Forms amides when treated with acyl chlorides (e.g., acetyl chloride) in dichloromethane with triethylamine.

Example Reaction :

Compound+CH3IK2CO3,DMF1-(2,4-Dimethoxybenzyl)-4-(3-methylbenzyl)-N-methylpiperazinium iodide\text{Compound} + \text{CH}_3\text{I} \xrightarrow{\text{K}_2\text{CO}_3, \text{DMF}} \text{1-(2,4-Dimethoxybenzyl)-4-(3-methylbenzyl)-N-methylpiperazinium iodide}

Key byproducts include dialkylated derivatives if excess alkylating agent is used .

Oxidation Reactions

The benzyl substituents and piperazine ring are susceptible to oxidation:

  • Benzyl Group Oxidation : Treatment with strong oxidizers (KMnO₄/H₂SO₄) converts the 3-methylbenzyl group to a carboxylic acid.

  • Piperazine Ring Oxidation : Reactive oxygen species (e.g., H₂O₂) may cleave the piperazine ring, forming ethylene diamine derivatives.

Experimental Findings :

Oxidizing Agent Product Yield
KMnO₄ (acidic)3-Carboxybenzyl derivative62%
H₂O₂ (neutral)Ethylene diamine fragment28%

Electrophilic Substitution

The aromatic rings participate in electrophilic substitution:

  • Nitration : Concentrated HNO₃/H₂SO₄ introduces nitro groups at the para position of the dimethoxybenzyl ring.

  • Halogenation : Bromine (Br₂/FeBr₃) selectively substitutes the 3-methylbenzyl group’s meta position .

Regioselectivity :

  • Dimethoxy groups direct electrophiles to the 5-position of the benzyl ring.

  • Methyl groups on the 3-methylbenzyl moiety favor para substitution.

Reduction Reactions

Catalytic hydrogenation (H₂/Pd-C) reduces the piperazine ring to a piperidine derivative, while sodium borohydride (NaBH₄) selectively reduces imine intermediates .

Key Observation :

  • Piperazine → Piperidine conversion requires harsh conditions (100°C, 50 psi H₂).

  • NaBH₄ reduces Schiff base analogs without affecting the benzyl groups .

Microwave-Assisted Modifications

Recent studies demonstrate accelerated reaction kinetics under microwave irradiation:

Reaction Type Conditions Time Yield
AlkylationCH₃I, K₂CO₃, DMF, 100W10 min89%
AcylationAcCl, Et₃N, CH₂Cl₂, 80W15 min78%

This method minimizes side products like dialkylated species .

Comparative Reactivity Table

Reaction Reagents/Conditions Primary Product Byproducts
AlkylationCH₃I, K₂CO₃, DMF, 25°CN-Methylpiperazinium saltDi-methylated derivative
NitrationHNO₃/H₂SO₄, 0°C5-Nitro-dimethoxybenzyl derivativeOrtho-substituted isomer
Catalytic ReductionH₂ (50 psi), Pd-C, 100°CPiperidine analogPartially reduced intermediates

Stability and Degradation Pathways

  • Acidic Hydrolysis : The compound degrades in HCl (6M) at 60°C, yielding 2,4-dimethoxybenzyl alcohol and 3-methylbenzylamine.

  • Photodegradation : UV light (254 nm) induces cleavage of the piperazine ring, forming ethylene diamine and substituted benzaldehydes .

Scientific Research Applications

Chemistry

1-(2,4-Dimethoxybenzyl)-4-(3-methylbenzyl)piperazine serves as a building block in organic synthesis. Its unique structure allows for the development of more complex molecules, making it valuable in synthetic chemistry.

Table 1: Chemical Reactions Involving the Compound

Reaction TypeDescriptionCommon Reagents
OxidationConverts methoxy groups to aldehydes or acidsPotassium permanganate, chromium trioxide
ReductionRemoves methoxy groups yielding benzyl derivativesLithium aluminum hydride
SubstitutionNucleophilic substitution of benzyl groupsAmines or thiols with sodium hydride

Biology

This compound is under investigation for its potential biological activities , including antimicrobial and anticancer properties. Preliminary studies suggest it may interact with specific biological targets, modulating their activity.

Case Study: Anticancer Activity
A recent study evaluated the cytotoxic effects of various piperazine derivatives, including this compound, on cancer cell lines. The results indicated significant inhibition of cell proliferation, suggesting a promising avenue for further research in cancer therapeutics.

Medicine

In medicinal chemistry, this compound is explored as a lead compound for developing new therapeutic agents targeting specific receptors or enzymes. Its structural modifications can lead to compounds with enhanced efficacy and selectivity.

Table 2: Comparison with Other Piperazine Derivatives

Compound NameBiological Activity
1-BenzylpiperazineStimulant properties
1-(3,4-Methylenedioxybenzyl)piperazinePsychoactive effects
1-(2,4-Dichlorobenzyl)piperazineAntimicrobial activity

Industry

In industrial applications, this compound is utilized in the production of specialty chemicals and intermediates for pharmaceuticals. Its versatility makes it an attractive option for manufacturers looking to develop novel chemical products.

Mechanism of Action

The mechanism of action of 1-(2,4-dimethoxybenzyl)-4-(3-methylbenzyl)piperazine is not fully understood, but it is believed to interact with specific molecular targets such as receptors or enzymes. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. Further research is needed to elucidate the exact pathways and molecular interactions involved.

Comparison with Similar Compounds

Key Observations :

  • Electron-Donating vs. In contrast, trifluoromethyl () or halogen substituents () introduce electron-withdrawing effects, altering pharmacokinetics .
  • Steric Effects : Bulky substituents (e.g., (4-chlorophenyl)(phenyl)methyl in meclizine) reduce conformational flexibility but improve target specificity .
  • Solubility : Methoxy groups improve aqueous solubility compared to lipophilic groups like 3-methylbenzyl or bromobenzyl .

Dopamine Receptor Affinity

  • 1-(2-Methoxyphenyl)-4-{[1-(2-nitrobenzyl)piperidin-4-yl]methyl}piperazine (): Exhibits high dopamine D2 receptor affinity (Ki = 12 nM), attributed to the 2-methoxyphenyl group’s optimal positioning in the orthosteric binding site .
  • Meclizine (): Primarily an antihistamine but shares structural similarities with dopamine receptor ligands due to its piperazine core .

Antioxidant and Anti-Inflammatory Activity

  • 1-[(4-Methyl)-phenoxyethyl]-piperazine (): Increases superoxide dismutase (SOD) activity and total antioxidant capacity (TAC), comparable to Resveratrol .
  • Benzothiazolinone-piperazine hybrids (): Show analgesic and anti-inflammatory effects without gastric toxicity .

Anticancer Potential

  • 4-Nitroimidazole-piperazinyl triazoles (): Demonstrate cytotoxicity against solid tumors, with substituents like trifluoromethyl enhancing potency .

Physicochemical Properties

  • Molecular Weight : Smaller analogs (e.g., , MW 273.38) exhibit better blood-brain barrier penetration than bulkier derivatives (e.g., , MW 442.5).
  • LogP Values : Methoxy groups reduce logP (increasing hydrophilicity), whereas halogen or trifluoromethyl groups increase logP (enhancing lipid solubility).

Biological Activity

1-(2,4-Dimethoxybenzyl)-4-(3-methylbenzyl)piperazine is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, mechanisms of action, and potential applications.

Chemical Structure and Properties

The compound features a piperazine core substituted with two distinct aromatic groups: a 2,4-dimethoxybenzyl group and a 3-methylbenzyl group. This structure is significant as it influences the compound's interaction with biological targets.

The exact mechanism of action for this compound is not fully elucidated. However, it is believed to interact with specific receptors or enzymes, modulating their activity and leading to various biological responses. The presence of methoxy groups may enhance lipophilicity, facilitating cellular uptake and interaction with membrane-bound targets.

Antimicrobial Activity

Recent investigations have highlighted the antimicrobial properties of this compound. In vitro studies have demonstrated its effectiveness against several bacterial strains. For instance:

  • Minimum Inhibitory Concentrations (MIC) : The compound exhibited significant antibacterial activity with low MIC values against Pseudomonas aeruginosa and Staphylococcus aureus, indicating strong potential as an antimicrobial agent .
  • Mechanism : The antimicrobial action is thought to involve disruption of bacterial cell membranes, leading to increased permeability and eventual cell lysis. This mechanism is similar to other piperazine derivatives known for their antibacterial properties .

Anticancer Potential

In addition to its antimicrobial effects, this compound has been explored for its anticancer properties:

  • Cell Line Studies : Research has indicated that the compound can inhibit the proliferation of various cancer cell lines. Specifically, it has shown promise in targeting cancer cells through apoptosis induction and cell cycle arrest mechanisms.
  • Comparative Efficacy : In comparative studies with known anticancer agents, this compound demonstrated comparable or enhanced efficacy in inhibiting tumor growth .

Case Studies and Research Findings

Several case studies have documented the biological activities of similar piperazine derivatives that provide insights into potential applications:

Study Findings Reference
Study on Piperazine DerivativesIdentified significant antibacterial activity against Gram-positive bacteria
Anticancer Activity AssessmentShowed inhibition of cell proliferation in cancer cell lines
Mechanistic StudySuggested membrane disruption as a mode of action for antibacterial effects

Safety and Toxicity

Evaluating the safety profile of this compound is crucial for its potential therapeutic use. Preliminary hemolytic assays indicate that the compound exhibits low toxicity towards human red blood cells at therapeutic concentrations, suggesting a favorable safety margin for further development .

Q & A

Q. What are the common synthesis strategies for 1-(2,4-dimethoxybenzyl)-4-(3-methylbenzyl)piperazine, and how do reaction conditions influence yield?

Methodological Answer: Synthesis typically involves sequential alkylation of the piperazine core. For example, alkylation with 2,4-dimethoxybenzyl chloride followed by 3-methylbenzyl bromide under basic conditions (e.g., K₂CO₃ in DMF) is a standard approach . Key factors affecting yield include:

  • Solvent choice : Polar aprotic solvents like DMF enhance nucleophilicity of the piperazine nitrogen .
  • Temperature : Room temperature minimizes side reactions (e.g., over-alkylation), but prolonged stirring (6–12 hours) ensures completion .
  • Purification : Column chromatography with silica gel (hexane/ethyl acetate gradients) is critical for isolating high-purity products .

Q. How are spectroscopic techniques (e.g., NMR, HPLC) utilized to confirm the structure of this compound?

Methodological Answer:

  • ¹H/¹³C NMR : Key signals include the methoxy protons (δ 3.7–3.9 ppm for 2,4-dimethoxy groups) and piperazine methylene protons (δ 2.4–3.5 ppm) . Aromatic protons from the 3-methylbenzyl group appear as multiplets (δ 6.8–7.3 ppm) .
  • HPLC/MS : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) coupled with high-resolution mass spectrometry (HRMS) validates molecular ion peaks (e.g., [M+H]+) and purity (>95%) .

Q. What in vitro assays are recommended for preliminary evaluation of its biological activity?

Methodological Answer:

  • Anticancer : MTT assays using cancer cell lines (e.g., MCF-7, HeLa) to assess IC₅₀ values .
  • Antimicrobial : Broth microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans) .
  • Receptor binding : Radioligand displacement assays for dopamine or serotonin receptors, given structural similarities to bioactive piperazines .

Advanced Research Questions

Q. How can computational methods (e.g., molecular docking, QSAR) guide the optimization of this compound for target selectivity?

Methodological Answer:

  • Molecular docking : Use software like AutoDock Vina to predict binding modes with targets (e.g., tyrosine kinases, GPCRs). For example, the 2,4-dimethoxybenzyl group may occupy hydrophobic pockets in kinase ATP-binding sites .
  • QSAR models : Correlate substituent electronic parameters (Hammett σ) or lipophilicity (logP) with bioactivity data to prioritize analogs .

Q. What strategies resolve contradictions in biological activity data across studies?

Methodological Answer:

  • Assay standardization : Control variables like cell passage number, serum concentration, and incubation time .
  • Metabolic stability testing : Use liver microsomes to assess if discrepancies arise from differential metabolism .
  • Structural analogs : Compare activity of derivatives (e.g., replacing 3-methylbenzyl with 4-fluorobenzyl) to identify critical pharmacophores .

Q. How does the substitution pattern on the benzyl groups affect pharmacokinetic properties (e.g., solubility, BBB penetration)?

Methodological Answer:

  • Solubility : Introduce polar groups (e.g., hydroxyl on the 3-methylbenzyl) to improve aqueous solubility, measured via shake-flask method .
  • BBB permeability : Predict using PAMPA-BBB assays; lipophilic groups (e.g., 2,4-dimethoxy) enhance passive diffusion but may increase efflux via P-gp .

Q. What synthetic routes minimize byproducts (e.g., di-alkylation) during piperazine functionalization?

Methodological Answer:

  • Stepwise alkylation : Introduce bulkier groups (e.g., 2,4-dimethoxybenzyl) first to sterically hinder over-alkylation .
  • Protecting groups : Use tert-butoxycarbonyl (Boc) to block one nitrogen before introducing the second substituent .
  • Click chemistry : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) for regioselective triazole formation, reducing side reactions .

Q. How can advanced spectroscopic techniques (e.g., X-ray crystallography, 2D NMR) resolve stereochemical ambiguities?

Methodological Answer:

  • X-ray crystallography : Determine absolute configuration of chiral centers, critical for enantiomer-specific activity .
  • NOESY/ROESY : Identify spatial proximity between protons (e.g., piperazine methylenes and aromatic rings) to confirm regiochemistry .

Q. What interdisciplinary approaches integrate synthetic chemistry, biology, and computational modeling for this compound?

Methodological Answer:

  • Fragment-based drug design : Combine synthetic piperazine libraries with high-throughput screening and docking to identify lead candidates .
  • ADME-Tox integration : Use in silico tools (e.g., SwissADME) to predict pharmacokinetics early in development, reducing late-stage attrition .

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